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Compound of Interest

Compound Name: 3-Fluoro-5-formylbenzonitrile

Cat. No.: B581179

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Fluoro-5-formylbenzonitrile (CsHsFNO), a valuable building block in medicinal
chemistry and materials science. This document details predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized

experimental protocols for their acquisition.

Core Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic
information is based on computational predictions from reputable chemical databases. These
predictions offer a robust estimation of the expected spectral characteristics of 3-Fluoro-5-
formylbenzonitrile and are invaluable for its identification and characterization.

Table 1: Predicted 'H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
100 Singlet Aldehyde Proton
(CHO)

~8.2 Singlet - Aromatic Proton

~8.0 Doublet of Doublets ~8, ~2 Aromatic Proton

~7.8 Doublet of Triplets ~8, ~2 Aromatic Proton
Predicted using advanced computational algorithms.

. 1 13

Chemical Shift (8) ppm Assignment

~190 Aldehyde Carbonyl (C=0)

~163 (d, J = 250 Hz) Carbon-Fluorine (C-F)

~138 Aromatic Carbon

~132 Aromatic Carbon

~125 (d, J = 10 Hz) Aromatic Carbon

~120 (d, J = 25 Hz) Aromatic Carbon

~116 Nitrile Carbon (C=N)

~115 Aromatic Carbon

Predicted using advanced computational algorithms. The carbon attached to fluorine exhibits a

characteristic doublet due to spin-spin coupling.

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
Aldehyde C-H Stretch (Fermi
~2850, ~2750 Weak
doublet)
~2230 Strong Nitrile (C=N) Stretch
Aldehyde Carbonyl (C=0)
~1700 Strong
Stretch
~1600, ~1470 Medium-Strong Aromatic C=C Bending
~1250 Strong C-F Stretch
Aromatic C-H Out-of-plane
~900-700 Strong

Bending

Predicted based on typical vibrational modes for the functional groups present.

Table 4: Mass Spectrometry (MS) Data

Parameter Value Source
Molecular Formula CsH4FNO PubChem[1]
Molecular Weight 149.12 g/mol PubChem[1]
Exact Mass 149.0277 Da PubChem[1]
_ 149.0277 [M]*, 150.0310
Predicted m/z PubChem[1]
[M+H]*

Experimental Protocols

The following sections outline generalized methodologies for acquiring the spectroscopic data
presented above. These protocols are intended as a guide and may require optimization based
on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-5-formylbenzonitrile in a
suitable deuterated solvent (e.g., CDCls, DMSO-ds) to a final volume of 0.5-0.7 mL in an
NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:

o Tune and shim the spectrometer to the sample.

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o A larger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

o Employ a relaxation delay appropriate for quaternary carbons and carbons attached to
electronegative atoms.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty sample compartment or the clean ATR

crystal.
o Record the sample spectrum over the range of 4000-400 cm™1.

o The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron Impact (EI).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum in the desired mass range.

o For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer
can be used to determine the exact mass and confirm the elemental composition.

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectroscopic data is crucial for the unambiguous
identification and characterization of a chemical compound.
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Compound Synthesis & Purification
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3-Fluoro-5-formylbenzonitrile
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-5-formylbenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581179#3-fluoro-5-formylbenzonitrile-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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